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molecular formula C11H14O2 B1269242 1-(4-Isopropoxyphenyl)ethanone CAS No. 4074-51-5

1-(4-Isopropoxyphenyl)ethanone

Cat. No. B1269242
M. Wt: 178.23 g/mol
InChI Key: YTKFPAFKJWBAFG-UHFFFAOYSA-N
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Patent
US08410109B2

Procedure details

Sodium hydride (1.32 g, 33 mmol, 60% suspension in mineral oil) was suspended in anhydrous DMF (20 mL). A solution of 4-hydroxy acetophenone (4.08 g, 30 mmol) in anhydrous DMF (20 mL) was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 30 min. A solution of 2-bromopropane (4.61 g, 37.5 mmol) in anhydrous DMF (10 mL) was added slowly. The reaction mixture was stirred at room temperature overnight. Water (100 mL) was added. The mixture was extracted with ethyl acetate (2×100 mL). The organic layer was washed with water (3×50 mL) and brine (50 mL). Dried over anhydrous Na2SO4. Removal of solvent gave 1-(4-isopropoxy phenyl)ethanone as a pale yellow solid (3.52 g, 66%). To a stirred solution of 2-methoxy-5-pyrrolidin-1-ylmethyl nicotinic acid methyl ester (0.5 g, 2.0 mmol) and 1-(4-isopropoxy phenyl)ethanone in anhydrous DMF (10 mL), sodium hydride (96 mg, 2.4 mmol, 60% suspension in mineral oil) was added in small portions under nitrogen. The reaction mixture was stirred overnight at room temperature. Reaction mixture was stirred at 80° C. for 1 hours. Water (30 mL) was added. The mixture was extracted with chloroform (150 mL). The organic layer was washed with water (30 mL) and brine (30 mL). Dried over anhydrous Na2SO4. Removal of solvent gave brown solid (0.66 g) which was used in next step without further purification. The above solid (0.626 g, 1.58 mmol) and pyridine hydrochloride (1.18 g, 15.8 mmol) were mixed together and stirred at 190° C. for 20 min. Cooled to room temperature. Water (10 mL) was added, neutralized to pH ˜9. The mixture was extracted with chloroform (2×100 mL). The organic layer was washed with brine (50 mL) and dried (Na2SO4). Removal of the solvent gave 2-(4-isopropoxy phenyl)-6-pyrrolidin-1-ylmethyl pyrano[2,3-b]pyridine-one (0.237 g, 41%) as yellow solid. To a solution of the above compound in anhydrous CH2Cl2 (10 mL) was added 1.0 M solution of hydrogen chloride in ether dropwise. The reaction mixture was stirred for 10 min. The solvent was removed under reduced pressure. The residue was washed with hexane and ether. Purified by triturating with 10% methanol in ether to give 2-(4-isopropoxyphenyl)-6-(pyrrolidin-1-ylmethyl)-4H-pyrano[2,3-b]pyridin-4-one hydrochloride (0.20 g, 83%) as yellow solid. MS (ES) m/z: 264 (M); MP 261-263° C.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.61 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([OH:12])=[CH:10][CH:11]=1)=[O:5].Br[CH:14]([CH3:16])[CH3:15].O>CN(C=O)C>[CH:14]([O:12][C:9]1[CH:10]=[CH:11][C:6]([C:4](=[O:5])[CH3:3])=[CH:7][CH:8]=1)([CH3:16])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.08 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
4.61 g
Type
reactant
Smiles
BrC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (3×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.52 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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